molecular formula C18H13N5O3S B14933356 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B14933356
M. Wt: 379.4 g/mol
InChI Key: NBBDYQSMQKBJNG-UHFFFAOYSA-N
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Description

This hybrid heterocyclic compound integrates a pyridazinone core substituted with a furan ring, linked via an acetamide bridge to a thiazole moiety bearing a pyridin-3-yl group. The furan and pyridine substituents may enhance solubility and electronic interactions, critical for binding to biological targets. Synthetic routes likely involve alkylation of pyridazinone precursors (as in ) followed by cyclization to form the thiazole ring .

Properties

Molecular Formula

C18H13N5O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N5O3S/c24-16(21-18-20-14(11-27-18)12-3-1-7-19-9-12)10-23-17(25)6-5-13(22-23)15-4-2-8-26-15/h1-9,11H,10H2,(H,20,21,24)

InChI Key

NBBDYQSMQKBJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: A starting material for the furan ring.

    Hydrazine hydrate: Used to form the pyridazine ring.

    Pyridine-3-carbaldehyde: A precursor for the pyridine ring.

    Thiosemicarbazide: Utilized in the formation of the thiazole ring.

The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid. The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines (R-NH2).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Thiazole-substituted amides.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

Pyridazinones are a well-studied class with diverse pharmacological profiles. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Bioactivity (Reported IC50) Synthetic Method
Target Compound Furan, thiazole-pyridine, acetamide ~413.42* Not yet reported Multi-step alkylation/cyclization
5-Chloro-6-phenylpyridazin-3(2H)-one Chloro, phenyl 220.65 PDE-III inhibition (1.2 µM) Halide alkylation
Zardaverine Diethylamino, phenyl 313.38 PDE-IV inhibition (0.8 µM) Nucleophilic substitution

*Calculated based on structural formula.

The target compound’s furan substituent may confer improved solubility in polar solvents compared to phenyl or chloro groups in simpler pyridazinones.

Thiazole-Containing Analogues

Thiazoles are critical in drugs like sulfathiazole (antibacterial) and dasatinib (anticancer). Comparisons highlight:

Compound Name Core Structure Key Substituents Bioactivity
Target Compound Thiazole-pyridazinone Pyridine, furan Hypothesized kinase inhibition
Abafungin Thiazole-benzofuran Benzofuran, alkyl chain Antifungal (MIC: 2 µg/mL)
Raltegravir Thiazole-amide Oxadiazole, carbonyl HIV integrase inhibition

The target’s Z-configuration thiazole-ylidene group may mimic natural enamine systems, enhancing binding to ATP pockets in kinases. This contrasts with saturated thiazoles in abafungin, which rely on hydrophobic interactions .

Furan-Containing Bioactive Compounds

Furan rings are common in plant-derived biomolecules () and marine natural products (). Notable examples:

Compound Name Source Bioactivity Structural Feature
Target Compound Synthetic Undefined (predicted cytotoxic) Pyridazinone-thiazole hybrid
Salternamide E Marine actinomycetes Anticancer (IC50: 4.7 µM) Furan-lactam
Psoralen Plant-derived Photochemotherapeutic Furanocoumarin

The target’s synthetic furan substitution avoids the phototoxicity issues seen in psoralen, while its pyridazinone-thiazole scaffold may offer broader stability than salternamide E’s lactam ring .

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